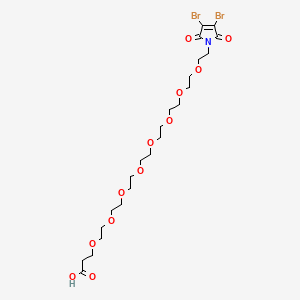
3,4-Dibromo-Mal-PEG8-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-Mal-PEG8-acid is a PEG Linker.
Scientific Research Applications
Bi-functional Peptide-Based Hydrogel-Scaffolds
3,4-Dibromo-Mal-PEG8-acid has been utilized in the development of hydrogel materials for biomedical applications like drug delivery systems and scaffolds for tissue engineering. A study demonstrated the synthesis and supramolecular organization of hexapeptides, including modifications with non-coded amino acids and PEGylated peptide analogues, assessing their structural, mechanical, and biocompatibility properties (Diaferia et al., 2020).
Enhanced Circulation Half-Life of Thymosin alpha 1
Research indicates that site-specific PEGylation using 3,4-Dibromo-Mal-PEG8-acid significantly enhances the circulation half-life of Thymosin alpha 1, an immune-modulating agent. The study involved creating a novel N-terminal modified Thymosin alpha 1 and assessing its stability and immunoactivity (Peng et al., 2019).
Drug Delivery System using Bovine Serum Albumin
Modification of Bovine Serum Albumin (BSA) with Mal-PEG8 has been explored as a drug delivery system. This modification aims to transport hydrophobic materials through the bloodstream more effectively, maintaining ligand binding capabilities and potentially reducing drug toxicity (Hill et al., 2017).
Multicomponent Hydrogels as Scaffold Materials
Studies on peptide-based mixed hydrogels, involving the use of PEG8, have shown promise in tissue engineering. These hydrogels exhibit improved mechanical features and potential biocompatibility for cell adhesion and growth (Diaferia et al., 2019).
Non-covalent Protein PEGylation
Research on PEG-Nitrilotriacetic Acid Derivatives for non-covalent protein PEGylation demonstrates the potential for enhancing protein stability and functionality. This approach is based on metal coordination bonds between a chelating agent linked to PEG and the protein (Mero et al., 2011).
Tailored PEG for Site-Specific Conjugation
The synthesis of tailored PEG for site-directed protein conjugation, like rh-G-CSF, has been explored. This method aims at optimizing protein stability and functionality through specific PEGylation techniques (Salmaso et al., 2009).
properties
Molecular Formula |
C23H37Br2NO12 |
|---|---|
Molecular Weight |
679.35 |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H37Br2NO12/c24-20-21(25)23(30)26(22(20)29)2-4-32-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-31-3-1-19(27)28/h1-18H2,(H,27,28) |
InChI Key |
LDHUQDLPYALMHW-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)C(=O)O |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3,4-Dibromo-Mal-PEG8-acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



